molecular formula C10H10F2N4 B1488947 3-Azido-1-(2,6-difluorobenzyl)azetidine CAS No. 2098031-35-5

3-Azido-1-(2,6-difluorobenzyl)azetidine

Cat. No.: B1488947
CAS No.: 2098031-35-5
M. Wt: 224.21 g/mol
InChI Key: ILBZZVZIJSVSLX-UHFFFAOYSA-N
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Description

“3-Azido-1-(2,6-difluorobenzyl)azetidine” is a compound that contains an azetidine ring . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .


Molecular Structure Analysis

Azetidines have a four-membered ring structure . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines . This provides a highly attractive entry to bond functionalization .


Chemical Reactions Analysis

Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical and Chemical Properties Analysis

The thermal behaviors of azetidines have been investigated . For instance, 3-azido-1,3-dinitroazetidine (ADNAZ) has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .

Scientific Research Applications

Synthesis and Drug Discovery

3-Aryl-3-sulfanyl azetidines, synthesized from azetidine-3-ols, demonstrate potential for incorporation in drug discovery programs. This synthesis process, involving azetidinols bearing electron-donating aromatics, is catalyzed by iron and proceeds via an azetidine carbocation. The process highlights the relevance of small-ring derivatives like azetidines in exploring new chemical spaces for drug design (Dubois et al., 2019).

Antibacterial Applications

Azetidinylquinolones, including those with 7-(3-amino-2-methyl-1-azetidinyl) moieties, have been synthesized to study their effect on antibacterial activity. These compounds show that the stereochemistry of the azetidine and oxazine rings is crucial for enhancing antibacterial efficacy (Frigola et al., 1995).

Azide-Alkene Cycloadditions

Intramolecular azide to alkene cycloadditions have been used for constructing azetidino-benzodiazepines. This method couples proline- and azetidinone-substituted alkenes with azidobenzoic and azidobenzenesulfonic acid, demonstrating the utility of azetidines in the synthesis of complex molecular structures like benzodiazepines (Hemming et al., 2014).

Novel Derivatives and Prodrugs

Quinolone derivatives utilizing azetidines have been synthesized, exhibiting superior antibacterial activity against certain strains of bacteria. These derivatives highlight the potential of azetidines in creating effective antibacterial agents (Ikee et al., 2007).

Polymorphism and Resistance Studies

A novel polymorphism at codon 333 of the human immunodeficiency virus type 1 reverse transcriptase, involving an azetidine moiety, facilitates dual resistance to certain antiviral drugs. This research underscores the significance of azetidines in understanding drug resistance mechanisms (Kemp et al., 1998).

Safety and Hazards

Azides, including azetidines, are known to be hazardous due to their reactivity . Few azides are used commercially although they exhibit interesting reactivity for researchers .

Future Directions

Azetidines have attracted major attention in organic synthesis . The review provides an overview of the most recent advances, trends, and future directions . The use of azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

Properties

IUPAC Name

3-azido-1-[(2,6-difluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N4/c11-9-2-1-3-10(12)8(9)6-16-4-7(5-16)14-15-13/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBZZVZIJSVSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC=C2F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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